1-(Naphthalen-2-yl)propan-1-ol
Description
1-(Naphthalen-2-yl)propan-1-ol is a secondary alcohol featuring a naphthalene ring substituted at the 2-position with a propan-1-ol chain. For example, 1-(naphthalen-2-yl)prop-2-yn-1-ol (26g), synthesized via alkynylation of 2-naphthaldehyde, yields a yellow oil (83%) and shares structural similarities . Additionally, 2-methyl-1-(naphthalen-2-yl)propan-1-ol (9b), a branched analog, is synthesized via Mn-catalyzed β-methylation of 1-(naphthalen-2-yl)ethan-1-ol with methanol, achieving 71% yield . These methods highlight the versatility of naphthalenyl alcohol synthesis, leveraging catalytic and functionalization strategies.
Properties
IUPAC Name |
1-naphthalen-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGXCXXVEPTSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-naphthaldehyde with diethylzinc in the presence of a catalyst. The reaction typically proceeds under an inert atmosphere, such as nitrogen, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. For instance, the reaction of 2-naphthaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis, can yield the desired product. This method is favored for its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents or sulfonyl chlorides under controlled conditions.
Major Products Formed:
Oxidation: 1-(Naphthalen-2-yl)propan-1-one.
Reduction: this compound.
Substitution: Derivatives with substituted functional groups at the hydroxyl position.
Scientific Research Applications
1-(Naphthalen-2-yl)propan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Positional Isomerism: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
The position of the naphthalene substituent significantly influences steric and electronic properties. For instance:
- 1-(Naphthalen-1-yl)propan-2-ol (CAS 27653-13-0) is a positional isomer with the naphthalene group at the 1-position. This alters reactivity; for example, tertiary alcohols like 2-methyl-1-(naphthalen-1-yl)propan-2-ol (CAS 34577-38-3) exhibit reduced oxidation susceptibility compared to primary alcohols .
- 1-(Naphthalen-2-yl)ethan-1-ol (a shorter-chain analog) undergoes efficient oxidation to 1-(naphthalen-2-yl)ethan-1-one (66% yield), demonstrating that chain length impacts redox behavior .
Chain Length and Branching Effects
- 1-(Naphthalen-2-yl)ethan-1-ol : Shorter chain length facilitates oxidation but limits steric bulk, enhancing reactivity in etherification (e.g., 73–88% yields in cross-etherification with primary alcohols) .
- 2-Methyl-1-(naphthalen-2-yl)propan-1-ol (9b) : Branching introduces steric hindrance, moderating reactivity. This compound is synthesized via borrowing-hydrogen methylation, emphasizing the role of catalysis in modifying alcohol frameworks .
Functional Group Modifications
Oxidation Behavior
Etherification and Catalytic Transformations
- 1-(Naphthalen-2-yl)ethan-1-ol participates in FeCl2/3-catalyzed etherification with primary/secondary alcohols, yielding nonsymmetrical ethers (58–88% yields). In contrast, tertiary alcohols like 2-methyl-1-(naphthalen-1-yl)propan-2-ol are less reactive in such conditions .
Table 1: Key Properties of Naphthalenyl Alcohols and Analogs
Biological Activity
1-(Naphthalen-2-yl)propan-1-ol, a compound characterized by its naphthalene ring structure and propan-1-ol functional group, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. Specifically, it has been studied for its effects on various metabolic pathways, where it acts as an inhibitor for several key enzymes involved in cellular functions. Notably, compounds with similar structures have shown promising results in enzyme inhibition studies, impacting metabolic processes significantly .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Study on Antimalarial Activity
A significant study investigated the antimalarial activity of derivatives similar to this compound against Plasmodium falciparum. The research highlighted several derivatives that exhibited IC50 values lower than 1 µM, indicating strong activity against both chloroquine-sensitive and resistant strains .
| Compound | IC50 (µM) | Selectivity Index | In Vivo Efficacy |
|---|---|---|---|
| Compound 22 | 0.19 | >100 | Complete cure in mice |
| Compound 23 | 0.40 | >75 | Significant parasitemia reduction |
These findings underscore the potential of naphthalene-derived compounds in malaria treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrophobic interactions : The naphthalene ring enhances binding to lipid membranes, facilitating penetration into cells.
- Enzyme binding : The alcohol group may form hydrogen bonds with active sites on enzymes, inhibiting their function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
